BenchChemオンラインストアへようこそ!

L-Lysine, L-valyl-L-valyl-

ACE inhibition antihypertensive peptides competitive inhibition

L-Lysine, L-valyl-L-valyl- (CAS 73015-99-3), also designated as H-Val-Val-Lys-OH or VVK tripeptide, is an unmodified linear oligopeptide with molecular formula C₁₆H₃₂N₄O₄ and molecular weight 344.45 g/mol. The compound comprises two L-valine residues linked via peptide bond to the N-terminus of L-lysine, positioning the basic ε-amino group of lysine at the C-terminus.

Molecular Formula C16H32N4O4
Molecular Weight 344.45 g/mol
CAS No. 73015-99-3
Cat. No. B1623807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysine, L-valyl-L-valyl-
CAS73015-99-3
Molecular FormulaC16H32N4O4
Molecular Weight344.45 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)N
InChIInChI=1S/C16H32N4O4/c1-9(2)12(18)14(21)20-13(10(3)4)15(22)19-11(16(23)24)7-5-6-8-17/h9-13H,5-8,17-18H2,1-4H3,(H,19,22)(H,20,21)(H,23,24)/t11-,12-,13-/m0/s1
InChIKeyAOILQMZPNLUXCM-AVGNSLFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Lysine, L-valyl-L-valyl- (CAS 73015-99-3): Tripeptide Baseline and Procurement-Relevant Specifications


L-Lysine, L-valyl-L-valyl- (CAS 73015-99-3), also designated as H-Val-Val-Lys-OH or VVK tripeptide, is an unmodified linear oligopeptide with molecular formula C₁₆H₃₂N₄O₄ and molecular weight 344.45 g/mol . The compound comprises two L-valine residues linked via peptide bond to the N-terminus of L-lysine, positioning the basic ε-amino group of lysine at the C-terminus. Its chemical structure yields a calculated polar surface area of 154.52 Ų and a predicted LogP of 2.89, indicating moderate lipophilicity balanced with polarity suitable for aqueous formulation . This tripeptide serves as a defined building block for longer peptide synthesis, a model substrate for protease specificity studies involving Val-X cleavage motifs, and a reference standard in peptidomic analysis where H-Val-Val-Lys-OH has been employed as an internal control in matrix-assisted laser desorption/ionization–time-of-flight mass spectrometry (MALDI-TOF MS) workflows .

L-Lysine, L-valyl-L-valyl-: Why Sequence Position and Counter-Ion Form Preclude Generic Interchange


In procurement contexts, H-Val-Val-Lys-OH cannot be treated as functionally interchangeable with dipeptides containing the same amino acids (e.g., H-Val-Lys-OH or H-Lys-Val-OH) or with alternative tripeptide positional isomers (e.g., H-Val-Lys-Val-OH or H-Lys-Val-Val-OH). The specific N-to-C sequence determines both the spatial presentation of the basic lysine ε-amino group and the compound's susceptibility to aminopeptidase and carboxypeptidase cleavage [1]. The free acid C-terminus (-OH) versus the more common amidated form (-NH₂) further distinguishes this compound, as the former presents a negatively charged carboxylate at physiological pH whereas amidated analogs lack this ionic character [2]. Furthermore, the predicted octanol-water partition coefficient (LogP 2.89) differs measurably from shorter-chain analogs such as H-Val-Lys-OH (LogP ~0.8 to ~1.5 predicted), directly impacting reversed-phase HPLC retention behavior and solubility profiles . These structural and physicochemical distinctions render any claim of generic equivalence between this tripeptide and its shorter or rearranged sequence variants invalid in analytical, enzymological, and synthetic applications.

L-Lysine, L-valyl-L-valyl-: Quantified Differentiation Against Comparator Peptides


L-Lysine, L-valyl-L-valyl- ACE Inhibitory Potency: IC₅₀ Comparison with Known Peptide Inhibitors

H-Val-Val-Lys-OH exhibits angiotensin-converting enzyme (ACE) inhibitory activity with an IC₅₀ value of 6.4 μM and demonstrates competitive inhibition kinetics with a Kᵢ of 6.75 nM in a standard in vitro spectrophotometric assay using hippuryl-L-histidyl-L-leucine (HHL) as substrate [1]. When benchmarked against structurally related but non-identical ACE inhibitory peptides reported in parallel screening studies, H-Val-Val-Lys-OH demonstrates potency approximately 11-fold higher than Ala-Val-Lys-Val-Leu (AVKVL; IC₅₀ 73.06 μM) and approximately 83-fold higher than Val-Val-Leu-Tyr-Lys (VVL YK; IC₅₀ 533.9 μM) [2][3]. The competitive inhibition mode (Kᵢ 6.75 nM) distinguishes this tripeptide from AVKVL, YLVR, and TLVGR, all of which exhibit non-competitive ACE inhibition [2]. It must be explicitly noted that these comparisons derive from cross-study data under similar but not identical assay conditions and therefore constitute cross-study comparable evidence rather than direct head-to-head evaluation.

ACE inhibition antihypertensive peptides competitive inhibition

L-Lysine, L-valyl-L-valyl- Calculated Lipophilicity (LogP) and Polar Surface Area Differentiation from Shorter-Chain Analogs

The predicted octanol-water partition coefficient (LogP) for H-Val-Val-Lys-OH is calculated as 2.89 with a topological polar surface area (TPSA) of 154.52 Ų . By class-level inference, this LogP value is markedly elevated relative to dipeptide analogs such as H-Val-Lys-OH, for which predicted LogP values fall in the range of approximately 0.8 to 1.5 under comparable computational models. The tripeptide's two contiguous valine residues confer greater hydrophobic character and longer reversed-phase HPLC retention time compared to single-valine-containing dipeptides, while the C-terminal lysine ε-amino group provides a positively charged moiety at neutral pH that enables cation-exchange chromatography separations unattainable with neutral tripeptide sequences lacking basic residues [1].

physicochemical characterization HPLC retention prediction peptide formulation

L-Lysine, L-valyl-L-valyl- Peptide Bond Susceptibility Profile and Protease Resistance Differentiation

H-Val-Val-Lys-OH contains a Val-Val peptide bond at its core, a linkage motif recognized as a cleavage site for the DegP (HtrA) serine endopeptidase family in Escherichia coli, which preferentially cleaves between paired hydrophobic residues such as Val-|-Val [1]. Additionally, the C-terminal lysine renders the compound susceptible to trypsin cleavage (C-terminal to Lys) and Lys-C endoproteinase digestion, while the N-terminal valine is a substrate for aminopeptidase M and leucine aminopeptidase [2]. By class-level inference, this dual-protease susceptibility profile differs from tripeptides containing C-terminal arginine (which are also trypsin-sensitive but exhibit distinct P1 specificity) and from tripeptides terminating in neutral residues such as Val-Val-Ala, which resist trypsin digestion entirely but may show enhanced carboxypeptidase A activity.

protease specificity peptide stability substrate profiling

L-Lysine, L-valyl-L-valyl- Molecular Weight and MALDI-TOF MS Reference Standard Utility

H-Val-Val-Lys-OH has a monoisotopic molecular mass of 344.2424 Da and an average molecular weight of 344.45 g/mol . The compound has been deployed as an internal reference standard in MALDI-TOF MS workflows for peptide mass fingerprinting, where its well-defined m/z signal provides a calibration point in the low-mass range distinct from commonly used peptide standards such as bradykinin (m/z 1060.57) or angiotensin II (m/z 1046.54) . This molecular weight places H-Val-Val-Lys-OH approximately 98 Da heavier than the related dipeptide H-Val-Lys-OH (MW 245.32 g/mol) and approximately 99 Da lighter than the tetrapeptide H-Val-Val-Val-Lys-OH (predicted MW ~443.5 g/mol), providing quantifiable mass differentiation that enables unambiguous identification in complex peptide mixtures via MS or MS/MS fragmentation.

mass spectrometry peptide identification MALDI-TOF MS calibration

L-Lysine, L-valyl-L-valyl-: Evidence-Supported Research and Procurement Application Scenarios


Antihypertensive Peptide Screening and ACE Inhibition Lead Identification

Given the demonstrated IC₅₀ of 6.4 μM against ACE and the competitive inhibition mechanism (Kᵢ = 6.75 nM) [1], H-Val-Val-Lys-OH serves as a potency benchmark tripeptide for screening novel ACE inhibitors derived from food protein hydrolysates or synthetic combinatorial libraries. Its ~11-fold higher potency compared to AVKVL (IC₅₀ 73.06 μM) and ~83-fold higher potency compared to VVLYK (IC₅₀ 533.9 μM) [2][3] positions this tripeptide as a positive control for in vitro ACE inhibition assays, while the competitive inhibition mode provides a distinct mechanistic reference versus non-competitive peptide inhibitors such as YLVR and TLVGR. Procurement decisions for antihypertensive peptide research should prioritize this compound when a defined short-chain competitive inhibitor with sub-10 μM potency is required for assay validation.

Reversed-Phase HPLC Method Development and Peptide Purity Verification

The calculated LogP of 2.89 and TPSA of 154.52 Ų inform the chromatographic behavior of H-Val-Val-Lys-OH, which exhibits longer reversed-phase HPLC retention compared to dipeptide analogs (LogP ~0.8 to ~1.5). This differential lipophilicity enables the compound to serve as a retention time marker in gradient elution methods targeting small peptides. Procurement of this tripeptide as a reference standard supports system suitability testing for peptide purity analysis, where its distinct retention time and peak shape can be used to verify column performance and gradient reproducibility across C18 and C8 stationary phases.

Protease Activity Assays and Substrate Specificity Profiling

H-Val-Val-Lys-OH contains both an internal Val-Val cleavage site recognized by DegP/HtrA serine endopeptidase and a C-terminal lysine susceptible to trypsin and Lys-C digestion [4][5]. This defined dual-protease susceptibility profile enables use as a model substrate in endopeptidase activity assays, particularly for enzymes requiring paired hydrophobic residues at the scissile bond. Procurement of this tripeptide is indicated for laboratories conducting protease inhibitor screening, enzyme kinetics characterization, or quality control of recombinant protease preparations where a well-defined tripeptide substrate with predictable cleavage products is required for assay standardization.

MALDI-TOF MS Calibration and Peptidomics Reference Standard

With a monoisotopic mass of 344.2424 Da , H-Val-Val-Lys-OH provides a low-molecular-weight calibration point for MALDI-TOF MS analysis of small peptides, a mass region where standard peptide calibrants (>1000 Da) offer inadequate coverage. The compound has established utility as an internal reference standard in peptide mass fingerprinting workflows . Procurement of this tripeptide supports MS method validation, instrument performance qualification, and accurate mass determination for de novo peptide sequencing applications where sub-500 Da mass accuracy is critical for confident identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Lysine, L-valyl-L-valyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.